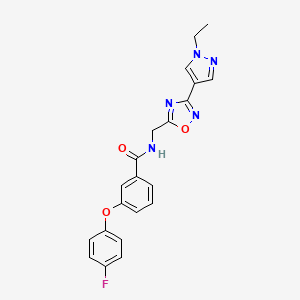

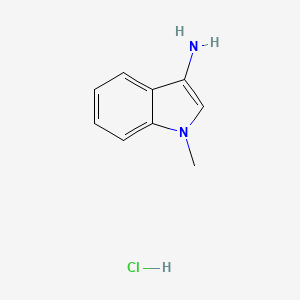

![molecular formula C14H11ClN2S2 B2545625 N-(2-chlorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine CAS No. 890957-97-8](/img/structure/B2545625.png)

N-(2-chlorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(2-chlorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine" is a thiazole derivative, which is a class of compounds known for their heterocyclic structure containing both sulfur and nitrogen within the ring. Thiazoles are of significant interest due to their biological activities and their use in various chemical reactions .

Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of appropriate precursors under specific conditions. For instance, the synthesis of N-((2-chlorophenyl)diphenylmethyl)-4-phenylthiazol-2-amine derivatives was achieved using dichloromethane and triethylamine, yielding good results . Similarly, 3-Aryl-2-chloropropanal, a related compound, was synthesized through the reaction of arenediazonium chlorides with acrolein in the presence of copper(II) chloride, which could then be used to form N-Aryl-5-(R-benzyl)-1,3-thiazole-2-amines .

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be determined using various spectroscopic methods. For example, the structure of N-(1H-benzo[d]imidazol-2-ylmethyl)-N-(2,6-dichlorophenyl)amine was elucidated using single-crystal X-ray diffraction, revealing a planar benzimidazole ring system and a dihedral angle with the phenyl ring . Similarly, the novel compound N-(2,6-dichlorophenyl)-4-(naphthalen-2-yl)-1,3-thiazol-2-amine was characterized by FT-IR, 1H-NMR, LC-Mass, UV-Visible spectra, and its molecular structure was solved by single-crystal X-ray diffraction .

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions due to their reactive sites. The study of 3-Aryl-2-chloropropanal in the synthesis of N-Aryl-5-(R-benzyl)-1,3-thiazole-2-amines showed that these compounds could be obtained by reacting aldehydes with aryl- and 2-pyridylthioureas . This indicates the potential for thiazole derivatives to be used as intermediates in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be studied through different analytical techniques. The novel N-(2,6-dichlorophenyl)-4-(naphthalen-2-yl)-1,3-thiazol-2-amine was subjected to TGA/DTA and elemental analysis to determine its stability and composition. Hirshfeld surface analysis was used to examine the percentage of intermolecular contacts and the distribution of electrostatic potential in the crystal structure. Additionally, theoretical calculations such as TD-DFT and Frontier molecular orbital (FMO) analysis were employed to study electronic transitions and predict electronic absorption spectra .

Aplicaciones Científicas De Investigación

Quantum Chemical and Molecular Dynamics Studies

A study conducted by Kaya et al. (2016) utilized quantum chemical and molecular dynamics simulation studies to predict the corrosion inhibition performances of certain thiazole and thiadiazole derivatives against corrosion of iron. These computational methods provide insights into the interactions at the molecular level, offering valuable information for the design of corrosion inhibitors in industrial applications (Kaya et al., 2016).

Antimicrobial Agent Synthesis

Research by Sah et al. (2014) focused on the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, evaluating their antimicrobial activities. This study contributes to the development of new antimicrobial agents, addressing the ongoing need for effective treatments against resistant pathogens (Sah et al., 2014).

Organic Semiconductors and Polymers

Chen et al. (2016) explored the implementation of benzo[d][1,2,3]thiadiazole (isoBT) in semiconducting polymers for applications in transistors, solar cells, photodetectors, and thermoelectrics. The study highlights the role of such compounds in advancing organic electronics, showcasing their potential to enhance device performance and efficiency (Chen et al., 2016).

Synthesis and Characterization of Novel Compounds

Limbasiya et al. (2022) synthesized a novel series of thiazole derivatives of N-((2-chlorophenyl)diphenylmethyl)-4-phenylthiazol-2-amine, demonstrating their potential biological activities. Such research contributes to the field of medicinal chemistry by providing new scaffolds for drug development (Limbasiya et al., 2022).

Mecanismo De Acción

Target of Action

N-(2-chlorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine is a compound that has been synthesized and evaluated as a quorum sensing inhibitor . The primary target of this compound is the CviR receptor, which is involved in quorum sensing signals in Chromobacterium violaceum .

Mode of Action

The interaction of this compound with its target, the CviR receptor, results in the inhibition of quorum sensing signals . This inhibition disrupts the communication between bacteria, thereby affecting their ability to form biofilms and coordinate certain behaviors .

Biochemical Pathways

The action of this compound affects the quorum sensing pathway, a form of bacterial communication that relies on the production, release, and detection of signaling molecules known as autoinducers . By inhibiting the CviR receptor, this compound disrupts the quorum sensing pathway, leading to downstream effects such as the inhibition of biofilm formation .

Pharmacokinetics

The compound’s ability to inhibit the cvir receptor suggests that it may have sufficient bioavailability to interact with its target .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of quorum sensing signals and the disruption of biofilm formation . These effects could potentially make this compound useful in the treatment of bacterial infections, particularly those involving biofilm-forming bacteria .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other bacteria and the specific conditions of the bacterial environment could potentially affect the compound’s ability to inhibit quorum sensing signals and disrupt biofilm formation

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(2-chlorophenyl)-6-methylsulfanyl-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2S2/c1-18-9-6-7-12-13(8-9)19-14(17-12)16-11-5-3-2-4-10(11)15/h2-8H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPALGXPVONARIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC2=C(C=C1)N=C(S2)NC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

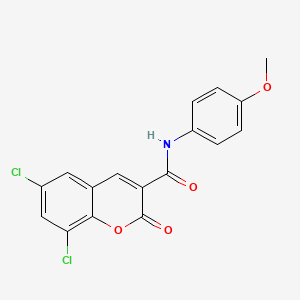

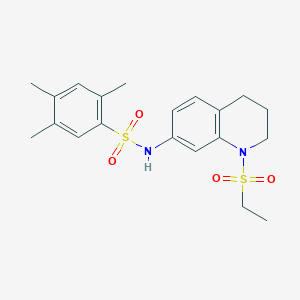

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2545545.png)

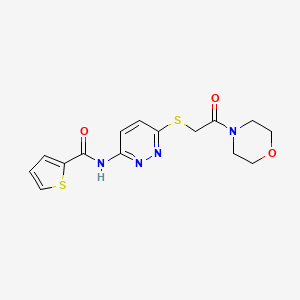

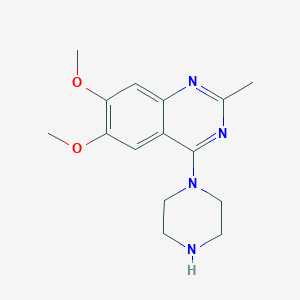

![(5-Methylpyrazin-2-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2545548.png)

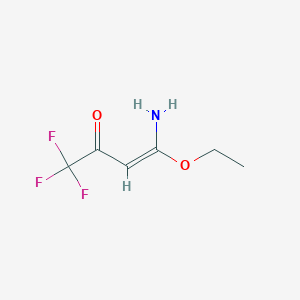

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea](/img/structure/B2545555.png)

![1,4-Diazabicyclo[4.2.0]octane](/img/structure/B2545557.png)

![N-[(3-Hydroxycyclobutyl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2545560.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2545563.png)

![2-((2-methylbenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2545564.png)